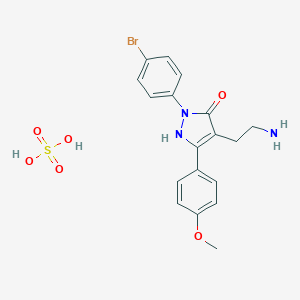
4-(2-aminoethyl)-2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-aminoethyl)-2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one sulphate is a useful research compound. Its molecular formula is C18H20BrN3O6S and its molecular weight is 486.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-aminoethyl)-2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one sulphate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on recent research findings.
- Molecular Formula : C17H19BrN4O3S
- Molecular Weight : 420.32 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant antitumor properties. The mechanism often involves inhibition of critical enzymes and pathways associated with cancer cell proliferation. For instance, pyrazole compounds have been shown to inhibit BRAF(V600E) mutations, which are common in melanoma and other cancers .
Table 1: Summary of Antitumor Activities
| Compound | Target | Activity |
|---|---|---|
| This compound | BRAF(V600E) | Inhibitory |
| Other Pyrazole Derivatives | EGFR, Telomerase | Inhibitory |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have demonstrated that it can inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
In vitro studies have shown that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The compound's structural features allow it to interact with bacterial cell membranes, leading to cell lysis and death. Specifically, it has shown effectiveness against both gram-positive and gram-negative bacteria .
Table 2: Antimicrobial Activity Profile
| Pathogen | Activity |
|---|---|
| E. coli | Effective |
| S. aureus | Effective |
| P. aeruginosa | Moderate |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Receptor Binding : It can bind to specific receptors on cell membranes, altering cellular signaling pathways.
- Cell Membrane Disruption : Its interaction with lipid membranes can lead to increased permeability and eventual cell death.
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
- Antitumor Study : A study involving human melanoma cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups.
- Anti-inflammatory Study : In a murine model of sepsis, administration of the compound reduced serum levels of inflammatory markers significantly.
- Antimicrobial Study : A series of tests against common pathogens showed that the compound inhibited growth effectively at concentrations lower than those required for standard antibiotics.
科学的研究の応用
Anticancer Activity
The pyrazole derivatives, including the compound , have been explored for their anticancer properties. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related pyrazole derivatives have shown promising results in inducing apoptosis in cancer cells .
Case Study: Cytotoxicity Assays
- Methodology : In vitro assays on colorectal RKO carcinoma cells were conducted to evaluate the cytotoxic properties of synthesized pyrazole derivatives.
- Results : Some derivatives demonstrated significant cytotoxicity, with the most potent compounds inducing apoptotic pathways .
Antioxidant Properties
Compounds with pyrazole structures are known for their antioxidant activities. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases.
Research Findings
- A study evaluated the radical scavenging activity of various pyrazole derivatives using the DPPH assay. Several compounds showed better activity than standard antioxidants like ascorbic acid .
Potential Mechanisms
- Interaction with specific receptors or inhibition of key enzymes could be mechanisms through which these compounds exert their biological effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The specific arrangement of bromine and methoxy substitutions along with the aminoethyl side chain may enhance its biological activity compared to other pyrazole derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2-Aminoethyl)-2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one sulphate | Bromophenyl and methoxyphenyl groups; aminoethyl side chain | Potential anticancer and antioxidant activities |
| 3-(2-Aminoethyl)-5-methylpyrazole | Methyl group at position 5 | Antimicrobial |
| 4-Amino-1H-pyrazole | Amino group at position 4 | Anti-inflammatory |
| 1-(4-Bromophenyl)-3-methylpyrazole | Methyl group at position 3 | Anticancer |
特性
IUPAC Name |
4-(2-aminoethyl)-2-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2.H2O4S/c1-24-15-8-2-12(3-9-15)17-16(10-11-20)18(23)22(21-17)14-6-4-13(19)5-7-14;1-5(2,3)4/h2-9,21H,10-11,20H2,1H3;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZBCBWWIFQNOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)Br)CCN.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













